

Analytical quantification of 1,3-dimethyl-1H-pyrazol-5-ol using HPLC-UV

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Compound of Interest

Compound Name: 1,3-dimethyl-1H-pyrazol-5-ol

Cat. No.: B1304426

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An advanced HPLC-UV method for the precise analytical quantification of **1,3-dimethyl-1H-pyrazol-5-ol** is detailed in this application note. Developed for researchers, scientists, and professionals in drug development, this protocol outlines a robust, accurate, and reproducible method for routine analysis and quality control.

Application Note: Quantification of 1,3-dimethyl-1H-pyrazol-5-ol

Introduction

1,3-dimethyl-1H-pyrazol-5-ol is a heterocyclic compound of interest in pharmaceutical research and development. A reliable and validated analytical method is crucial for its quantification in various stages of drug development, including quality control of active pharmaceutical ingredients (APIs) and formulation analysis. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of **1,3-dimethyl-1H-pyrazol-5-ol**.

Principle of the Method

The chromatographic separation is performed on a C18 stationary phase. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, facilitates the separation of **1,3-dimethyl-1H-pyrazol-5-ol** from potential impurities. The analyte is detected and quantified by a UV detector at a wavelength of maximum absorbance.

The concentration of the analyte in a sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.

Materials and Reagents

- **1,3-dimethyl-1H-pyrazol-5-ol** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or purified)
- Phosphoric acid or Formic acid (analytical grade)
- Volumetric flasks, pipettes, and syringes
- 0.45 μm or 0.22 μm syringe filters

Experimental Protocols

1. Preparation of Solutions

- Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and water (e.g., 50:50, v/v). The aqueous component may be acidified with a small amount of phosphoric acid or formic acid (e.g., 0.1%) to improve peak shape.[1][2] The mobile phase should be filtered through a 0.45 μm membrane filter and degassed prior to use.[3]
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the **1,3-dimethyl-1H-pyrazol-5-ol** reference standard and dissolve it in 10 mL of a suitable solvent, such as methanol or acetonitrile, in a volumetric flask.[1][4]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-100 $\mu\text{g/mL}$).[4]

2. Sample Preparation

- Accurately weigh the sample, dissolve it in, and dilute to a known volume with the mobile phase to an expected concentration within the calibration range.[4]
- For complex matrices, a sample clean-up step such as solid-phase extraction may be necessary.
- Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.[3][5]

3. HPLC-UV Instrument Setup and Conditions

The following table summarizes the recommended HPLC-UV conditions. These may require optimization based on the specific instrument and column used.

Parameter	Condition
Instrument	Standard HPLC system with a UV-Vis detector
Column	C18, 5 µm, 4.6 x 150 mm or equivalent[4]
Mobile Phase	Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)[2]
Flow Rate	1.0 mL/min[6]
Injection Volume	10 µL[1]
Column Temperature	30 °C[4]
Detection Wavelength	To be determined by UV-Vis spectroscopy (typically around 210-250 nm)
Run Time	10 minutes

4. Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[3][7] The validation should include the following parameters:

- Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This can be assessed by injecting a blank, a placebo, and the analyte.
- Linearity: The linearity of the method should be evaluated over a range of concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r^2) should be determined.[6]
- Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. The percentage recovery should be within an acceptable range (e.g., 98-102%).[8]
- Precision: The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the percentage relative standard deviation (%RSD), which should be within acceptable limits (e.g., < 2%).[8]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[9]

Quantitative Data Summary

The following tables present example data for the validation of the HPLC-UV method for **1,3-dimethyl-1H-pyrazol-5-ol**.

Table 1: Linearity Data

Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
1	15.2
5	76.1
10	151.8
25	380.5
50	758.9
100	1521.3
Correlation Coefficient (r^2)	0.9998

Table 2: Accuracy Data (Spike Recovery)

Spiked Level	Amount Spiked ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	% Recovery
80%	40	39.8	99.5
100%	50	50.3	100.6
120%	60	59.5	99.2

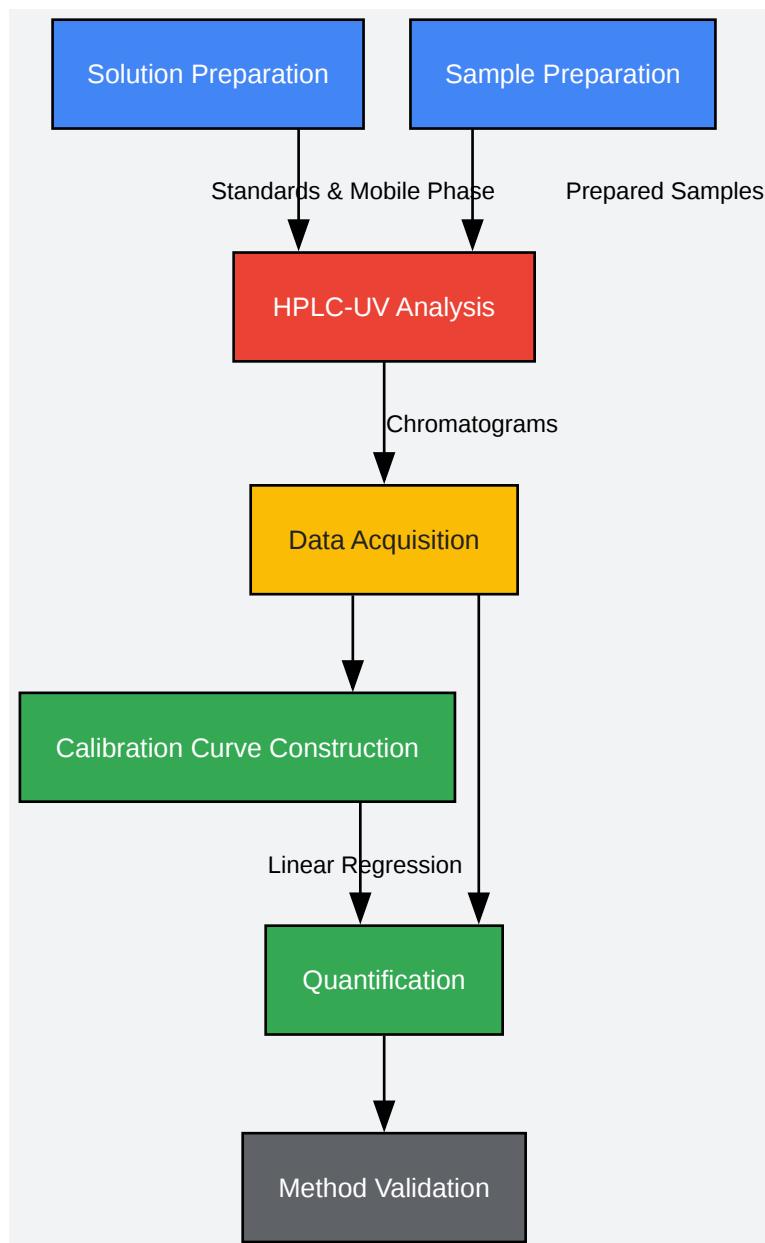
Table 3: Precision Data (%RSD)

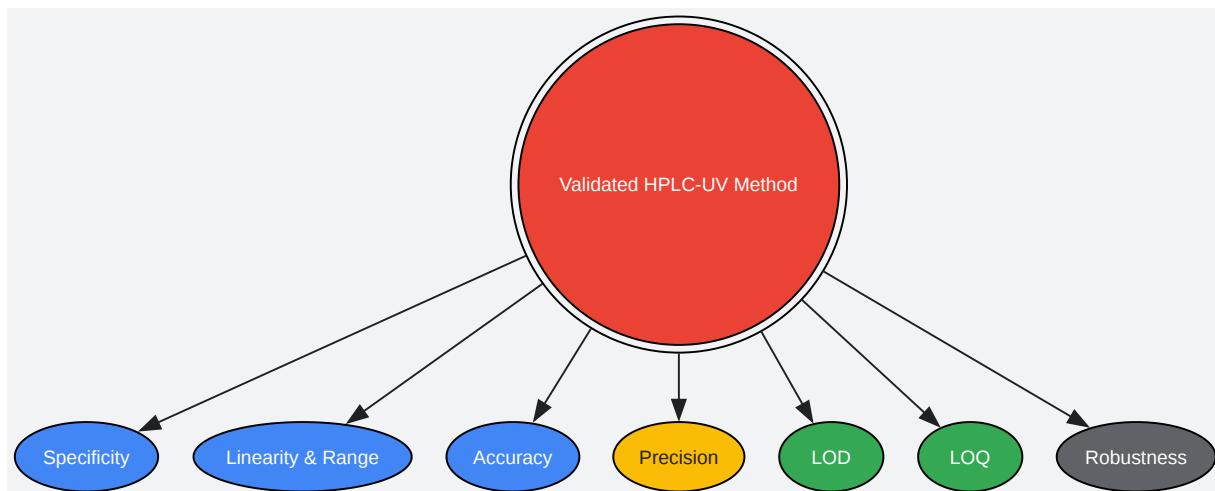
Concentration ($\mu\text{g/mL}$)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)
10	0.85	1.23
50	0.62	0.98
100	0.45	0.75

Table 4: LOD and LOQ

Parameter	Value ($\mu\text{g/mL}$)
Limit of Detection (LOD)	0.25
Limit of Quantitation (LOQ)	0.75

Visualizations





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